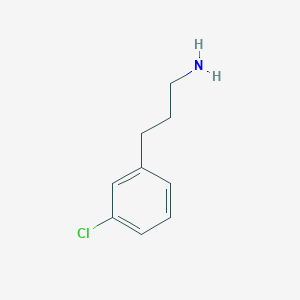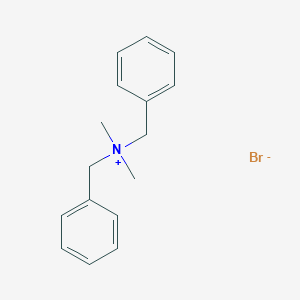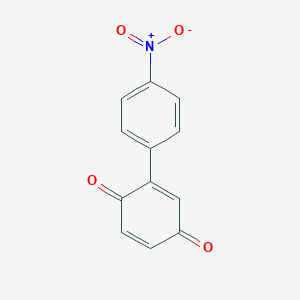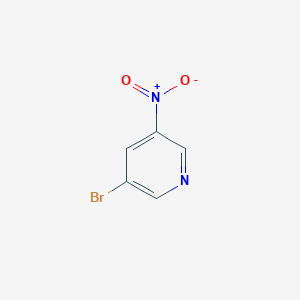
3-Bromo-5-nitropyridine
Descripción general
Descripción
3-Bromo-5-nitropyridine: is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a nitro group at the fifth position on the pyridine ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 5-nitropyridine. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the nitration of 3-bromopyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or amines in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-5-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-nitropyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects.
Industry: The compound is used in the development of materials with specific properties, such as electrical conductivity or light-emitting capabilities. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitropyridine and its derivatives depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
- 3-Bromo-2-nitropyridine
- 5-Bromo-2-nitropyridine
- 3-Bromo-4-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 3-Bromo-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the fifth position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .
Propiedades
IUPAC Name |
3-bromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJVHQKKJHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376553 | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-30-3 | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were used to study 3-Bromo-5-nitropyridine in the provided research?
A1: The research paper utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound. [] DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules. This approach allows researchers to predict various molecular characteristics, such as vibrational frequencies, electronic transitions, and reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


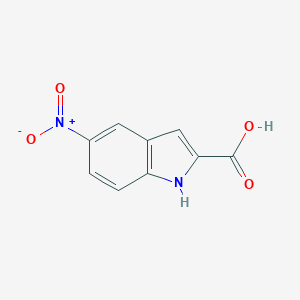
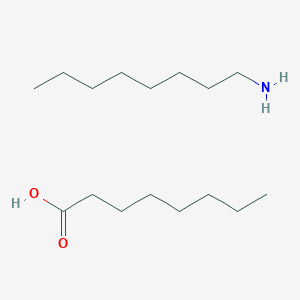
![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
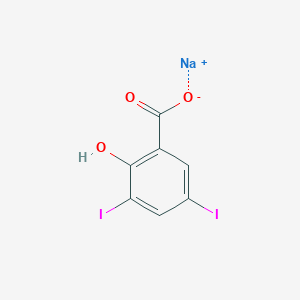
![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)

